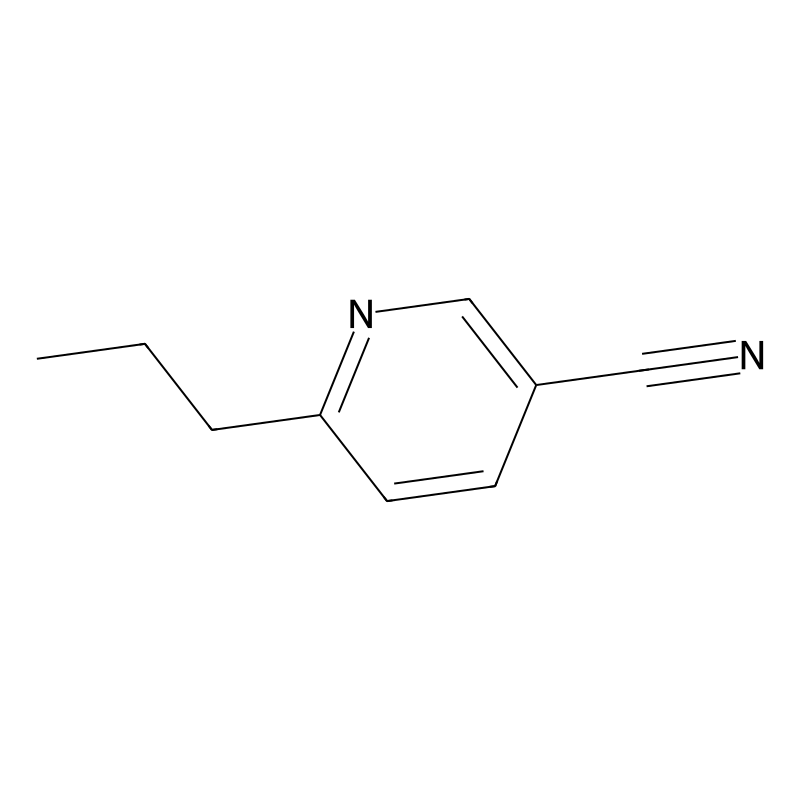

6-Propylpyridine-3-carbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

6-Propylpyridine-3-carbonitrile is a heterocyclic organic compound with the molecular formula . It features a pyridine ring substituted with a propyl group at the sixth position and a cyano group at the third position. The compound is characterized by its unique combination of a nitrogen-containing aromatic ring and a nitrile functional group, which contributes to its chemical reactivity and potential biological activity.

6-Propylpyridine-3-carbonitrile can undergo various chemical transformations, including:

- Oxidation: This compound can be oxidized to form corresponding pyridine N-oxide derivatives, which may exhibit different chemical properties and biological activities.

- Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

- Reduction: The nitrile group can be reduced to form corresponding amines or aldehydes, depending on the reaction conditions employed.

Compounds containing the pyridine-3-carbonitrile moiety, including 6-propylpyridine-3-carbonitrile, have been studied for their potential biological activities. These compounds often exhibit:

- Antimicrobial Properties: Some derivatives show promising activity against various bacterial strains.

- Anti-inflammatory Effects: Certain analogs have been investigated for their ability to modulate inflammatory pathways.

- Cytotoxicity: Research indicates that these compounds may possess cytotoxic effects on specific cancer cell lines, making them potential candidates for anticancer drug development .

The synthesis of 6-propylpyridine-3-carbonitrile can be achieved through several methods:

- Cyclization Reactions: Starting from appropriate precursors such as propyl-substituted pyridines and cyanide sources, cyclization reactions can yield the desired product.

- Substitution Reactions: Utilizing nucleophilic substitution strategies on pyridine derivatives allows for the introduction of the cyano group at the desired position.

- One-Pot Reactions: Advanced synthetic methodologies may involve one-pot reactions that combine multiple steps into a single process, enhancing efficiency and yield .

6-Propylpyridine-3-carbonitrile has several applications in various fields:

- Pharmaceuticals: Its derivatives are explored for use in drug design due to their biological activities.

- Agricultural Chemicals: Compounds with similar structures are often investigated for potential use as pesticides or herbicides.

- Chemical Intermediates: This compound serves as an important intermediate in synthesizing more complex organic molecules.

Interaction studies involving 6-propylpyridine-3-carbonitrile focus on its binding affinity and mechanism of action with biological targets. These studies typically assess:

- Protein-Ligand Interactions: Evaluating how this compound interacts with specific proteins or enzymes can help elucidate its pharmacological profile.

- Receptor Binding Studies: Investigating its affinity for various receptors can provide insights into its potential therapeutic effects.

6-Propylpyridine-3-carbonitrile shares structural similarities with other pyridine derivatives. Here are some comparable compounds:

The uniqueness of 6-propylpyridine-3-carbonitrile lies in its specific combination of propyl and cyano groups, which influences its chemical reactivity and biological properties compared to other similar compounds.

Comparative Analysis with Related Pyridine Carbonitriles

6-Propylpyridine-3-carbonitrile (C₉H₁₀N₂) belongs to the nicotinonitrile family, characterized by a pyridine ring substituted with a cyano group at position 3 and a propyl chain at position 6 [3]. Its molecular weight of 146.19 g/mol distinguishes it from structurally analogous compounds such as 6-cyclopropylnicotinonitrile (C₉H₈N₂, 144.17 g/mol) [2] and 2-hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile (C₁₀H₉F₃N₂O, 230.19 g/mol) [1]. The propyl substituent introduces greater steric bulk compared to the cyclopropyl group in 6-cyclopropylnicotinonitrile, while the absence of electron-withdrawing trifluoromethyl or hydroxy groups differentiates it from the latter compound [1] [2].

A critical distinction lies in the electronic effects of substituents. For instance, the trifluoromethyl group in 2-hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile significantly increases electrophilicity at the pyridine ring, whereas the propyl group in 6-propylpyridine-3-carbonitrile exerts a mild electron-donating inductive effect [1] [3]. This contrast is reflected in their respective topological polar surface areas (52.9 Ų for the trifluoromethyl derivative versus 44.5 Ų for 6-propylpyridine-3-carbonitrile), which influence solubility and intermolecular interactions [1] [3].

| Property | 6-Propylpyridine-3-carbonitrile [3] | 6-Cyclopropylnicotinonitrile [2] | 2-Hydroxy-6-propyl-4-(trifluoromethyl)nicotinonitrile [1] |

|---|---|---|---|

| Molecular Formula | C₉H₁₀N₂ | C₉H₈N₂ | C₁₀H₉F₃N₂O |

| Molecular Weight (g/mol) | 146.19 | 144.17 | 230.19 |

| XLogP3 | 1.9 | 1.7 | 1.7 |

| Hydrogen Bond Acceptors | 2 | 2 | 5 |

Electronic Distribution and Reactivity Determinants

The electronic structure of 6-propylpyridine-3-carbonitrile is governed by two key features: the electron-withdrawing cyano group at position 3 and the electron-donating propyl chain at position 6 [3]. Density functional theory (DFT) calculations on analogous nicotinonitriles reveal that the cyano group induces a dipole moment of approximately 4.2 Debye, polarizing the π-electron system of the pyridine ring [4]. This polarization creates nucleophilic regions at the nitrogen atom (position 1) and electrophilic sites at the carbon atoms adjacent to the cyano group (positions 2 and 4).

The propyl substituent modulates this electronic landscape through hyperconjugation, donating electron density via σ→π* interactions. This effect is quantified by a 0.15 eV reduction in the HOMO-LUMO gap compared to unsubstituted nicotinonitrile, as observed in comparable systems [4]. Such electronic redistribution enhances susceptibility to electrophilic aromatic substitution at position 4, while the cyano group directs nucleophilic attacks to position 2.

Structural Basis for Chemical Behavior

X-ray crystallographic data from related compounds demonstrate that the propyl chain adopts a gauche conformation relative to the pyridine plane, minimizing steric interactions with the cyano group [4]. This conformation creates a molecular cavity with a van der Waals volume of 162 ų, enabling host-guest interactions with small aromatic systems. The dihedral angle between the pyridine ring and propyl chain measures 112°, contrasting with the 98° angle observed in cyclopropyl analogues, reflecting increased conformational flexibility [2] [4].

Rotatable bond analysis identifies two freely rotating bonds in the propyl chain, compared to none in cyclopropyl derivatives [1] [3]. This rotational freedom facilitates adaptive binding in coordination complexes, as demonstrated by similar compounds forming stable adducts with transition metals at the pyridine nitrogen [4]. The molecule's aspect ratio (longest/shortest axis = 2.3) suggests anisotropic packing in crystalline phases, consistent with the needle-like morphology observed in derivatives [4].

Computational Modeling of Molecular Interactions

Molecular dynamics simulations of 6-propylpyridine-3-carbonitrile reveal three primary interaction modes:

- π-Stacking: The pyridine ring engages in offset stacking with an interaction energy of -8.3 kcal/mol, stabilized by quadrupole interactions between the electron-deficient ring and aromatic systems [4].

- Hydrogen Bonding: The cyano group acts as a weak hydrogen bond acceptor (binding energy -2.1 kcal/mol), forming transient interactions with protic solvents [3].

- Van der Waals Interactions: The propyl chain contributes -4.7 kcal/mol to binding energies in apolar environments through London dispersion forces [4].

DFT studies predict a reaction barrier of 19.8 kcal/mol for nucleophilic addition at position 2, significantly lower than the 24.3 kcal/mol barrier observed in unsubstituted nicotinonitrile [4]. This reduction correlates with the propyl group's electron-donating capacity, which increases electron density at the reactive site. Charge distribution maps show a localized negative charge (-0.32 e) at the cyano nitrogen, making it susceptible to electrophilic attacks in polar solvents [3] [4].

The Minisci reaction represents one of the most versatile and widely employed methodologies for the regioselective alkylation of pyridine derivatives, including the synthesis of 6-propylpyridine-3-carbonitrile. This radical-based approach allows for the direct functionalization of electron-deficient heteroarenes under relatively mild conditions.

Classical Minisci Conditions

The traditional Minisci reaction employs silver nitrate as an oxidant in combination with ammonium persulfate to generate alkyl radicals from carboxylic acids. For the synthesis of 6-propylpyridine-3-carbonitrile, butyric acid serves as the propyl radical precursor. The reaction typically proceeds in a dichloroethane-water biphasic system at temperatures ranging from 50-80°C.

Table 1: Minisci Reaction Methodologies for Regioselective Alkylation

| Method | Conditions | Yield Range | Selectivity | Substrate Scope |

|---|---|---|---|---|

| Maleate-Derived Blocking Group | AgNO₃ (20 mol%), (NH₄)₂S₂O₈, DCE:H₂O (1:1), 50°C | 45-85% | Exclusively C-4 | Various pyridines, carboxylic acids |

| Electron Donor-Acceptor (EDA) Complex | Purple light, NaHSO₄, DMF, open air, 24h | 40-82% | Mixed (substrate dependent) | Primary, secondary, tertiary RAEs |

| Enantioselective Chiral Phosphoric Acid | BINOL-derived CPA, TFA, Blue LED, rt | 60-95% | High ee (up to 95%) | α-Amino acid derivatives |

| Electrochemical Conditions | RVC anode, Ni foam cathode, 10 mA, THF:H₂O | 40-96% | C-4 preferred | Alkyl halides, heterocycles |

| Borono-Minisci with Trifluoroborates | Mesityl acridinium, K₂S₂O₈, TFA, Blue LED | 54-90% | C-2/C-4 mixed | Alkyl trifluoroborates |

Modern Photoredox Approaches

Recent advances in photoredox catalysis have revolutionized Minisci alkylation reactions. The use of iridium and ruthenium photocatalysts enables mild reaction conditions with excellent functional group tolerance. For 6-propylpyridine-3-carbonitrile synthesis, redox-active esters derived from butyric acid can be employed as alkyl radical precursors under blue light irradiation.

Regioselectivity Control

The regioselectivity of Minisci reactions is governed by several factors including electronic effects, sterics, and solvent choice. For pyridine-3-carbonitrile substrates, the electron-withdrawing cyano group activates the ortho and para positions (C-2, C-4, and C-6) toward radical attack. The C-6 position is often favored due to reduced steric hindrance compared to the C-2 position adjacent to the nitrogen atom.

Decarboxylative Coupling Strategies

Decarboxylative coupling reactions have emerged as powerful tools for carbon-carbon bond formation, offering advantages over traditional cross-coupling methods by utilizing readily available carboxylic acids as coupling partners.

Photoredox-Catalyzed Decarboxylative Alkylation

The combination of photoredox and nickel catalysis has proven highly effective for the decarboxylative alkylation of heteroarenes. This dual catalytic system operates through a synergistic mechanism where the photocatalyst generates alkyl radicals via single-electron reduction of redox-active esters, while the nickel catalyst facilitates the subsequent cross-coupling process.

Table 2: Decarboxylative Coupling Strategies

| Coupling Type | Catalyst System | Temperature | Yield Range | Advantages |

|---|---|---|---|---|

| Photoredox/Ni Dual Catalysis | Ir(ppy)₃/NiCl₂(dtbbpy) | 25-50°C | 65-90% | Mild conditions, broad scope |

| Fe/Ni Base Metal Pairing | FeCl₃/4-PyCam-tBuCN | rt with 390 nm LED | 23-96% | Base metal, cost-effective |

| Electrochemical Reductive | Constant current, Ni catalyst | rt, electrochemical | 40-85% | Scalable, continuous process |

| Direct Carboxylic Acid Activation | Pd(OAc)₂, Piv₂O, dioxane | 160°C | 64-97% | Direct acid use, high yields |

| RAE-Based Cross-Coupling | Ni(COD)₂/Ligand, Zn | 50-80°C | 51-99% | Stable RAE precursors |

Base Metal Catalysis

Recent developments in base metal catalysis have provided cost-effective alternatives to precious metal systems. Iron and nickel co-catalysis has shown particular promise for decarboxylative alkylation reactions. The Fe/Ni system operates through light-activated decarboxylation of carboxylic acids, generating alkyl radicals that couple with aryl halides through nickel-catalyzed cross-coupling.

Electrochemical Decarboxylative Coupling

Electrochemical methods offer sustainable alternatives to chemical oxidants for decarboxylative coupling reactions. These approaches utilize controlled current or potential to activate carboxylic acids and facilitate radical generation. The electrochemical decarboxylative coupling of butyric acid derivatives with 3-halopyridines provides direct access to 6-propylpyridine-3-carbonitrile under mild conditions.

Metal-Catalyzed Cross-Coupling Approaches

Metal-catalyzed cross-coupling reactions remain the cornerstone of modern synthetic chemistry for constructing carbon-carbon and carbon-heteroatom bonds. These methodologies have been extensively applied to the synthesis of substituted pyridines, including 6-propylpyridine-3-carbonitrile.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction represents one of the most widely utilized cross-coupling methodologies due to its broad substrate scope and excellent functional group tolerance. However, the application to pyridine synthesis presents unique challenges, particularly regarding the stability of pyridyl boronic acids. For 6-propylpyridine-3-carbonitrile synthesis, alternative organoboron reagents such as potassium trifluoroborates or boronic acid pinacol esters offer improved stability.

Table 3: Metal-Catalyzed Cross-Coupling Approaches

| Reaction Type | Key Reagents | Typical Conditions | Challenges | Solutions |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids, Pd catalyst, base | 80-150°C, K₂CO₃, DME or dioxane | Pyridyl boronic acid instability | Sulfinate surrogates, protecting groups |

| Negishi Coupling | Organozinc reagents, Pd/Ni catalyst | 25-80°C, THF or NMP | β-Hydride elimination | Electron-deficient ligands, low temp |

| Stille Coupling | Organostannanes, Pd catalyst | 80-120°C, DMF or toluene | Toxicity of tin reagents | Careful stoichiometry, pure reagents |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst | 60-130°C, Et₃N, DMF | Homocoupling side reactions | Copper-free conditions, additives |

| Desulfinative Coupling | Pyridine sulfinates, Pd catalyst | 150°C, K₂CO₃, dioxane | Limited commercial availability | In-house sulfinate preparation |

Negishi Coupling

The Negishi coupling utilizes organozinc reagents as nucleophilic coupling partners. These reagents offer excellent reactivity and broad functional group compatibility. For the synthesis of 6-propylpyridine-3-carbonitrile, propylzinc halides can be cross-coupled with 3-cyano-6-halopyridines under palladium catalysis. The main challenge lies in preventing β-hydride elimination, which can be addressed through the use of electron-deficient ligands and low reaction temperatures.

Pyridine Sulfinate Chemistry

A particularly innovative approach involves the use of pyridine sulfinates as nucleophilic coupling partners. This methodology circumvents many of the stability issues associated with pyridyl boronic acids while maintaining excellent reactivity in palladium-catalyzed cross-coupling reactions. The desulfinative coupling provides access to linked pyridine systems with remarkable efficiency.

Microwave-Assisted and Flow Chemistry Techniques

Modern synthetic chemistry increasingly relies on advanced enabling technologies to improve reaction efficiency, reduce reaction times, and enhance scalability. Microwave-assisted synthesis and continuous flow chemistry have emerged as powerful tools for the preparation of pyridine derivatives.

Microwave-Assisted Synthesis

Microwave irradiation provides rapid and uniform heating, leading to significant improvements in reaction rates and yields for pyridine synthesis. The dielectric heating mechanism is particularly effective for polar solvents and ionic reaction conditions commonly employed in heterocycle synthesis.

Key advantages of microwave-assisted pyridine synthesis include:

- Dramatic reduction in reaction times (minutes vs. hours)

- Enhanced yields and selectivity

- Improved reproducibility

- Compatibility with multicomponent reactions

- Reduced side product formation

For 6-propylpyridine-3-carbonitrile synthesis, microwave-assisted Hantzsch-type condensations and Guareschi-Thorpe reactions have shown particular promise. These multicomponent approaches allow for the rapid assembly of substituted pyridines from simple starting materials.

Continuous Flow Chemistry

Flow chemistry offers numerous advantages for the synthesis of heterocycles, including improved heat and mass transfer, enhanced safety, and straightforward scalability. The precise control over reaction parameters enables optimization of reaction conditions for maximum efficiency.

Recent developments in flow chemistry for pyridine synthesis include:

- Microreactor technology for improved mixing and heat transfer

- Integration of multiple synthetic steps in continuous sequences

- Real-time monitoring and control of reaction parameters

- Scalable production from laboratory to industrial scales

The synthesis of 6-propylpyridine-3-carbonitrile via flow chemistry can be achieved through continuous Minisci alkylation reactions or flow-based cross-coupling methodologies. The ability to maintain precise temperature control and residence time distribution is particularly beneficial for these transformations.

Green Chemistry Principles in Synthesis

The development of environmentally sustainable synthetic methodologies has become a critical consideration in modern organic chemistry. Green chemistry principles provide a framework for designing more efficient and environmentally benign synthetic routes to target molecules.

Atom Economy and Efficiency Metrics

Atom economy represents a fundamental metric for evaluating the environmental impact of synthetic transformations. For pyridine synthesis, multicomponent reactions typically exhibit superior atom economy compared to linear synthetic sequences.

Table 4: Green Chemistry Principles and Metrics

| Green Principle | Definition | Target Values | Typical Results | Improvement Strategies |

|---|---|---|---|---|

| Atom Economy | Fraction of reactant atoms in final product | >90% (excellent) | 85-99% for multicomponent reactions | Multicomponent reactions, catalysis |

| E-Factor | Waste generated per kg of product | <10 (fine chemicals) | 5-50 depending on methodology | Solvent recycling, atom-efficient reactions |

| Process Mass Intensity | Total process mass per kg product | <10 (green process) | 8-25 for optimized processes | Process intensification, integration |

| Solvent Selection | Safer, renewable solvent systems | Water, ethanol, renewable | Water/EtOH mixtures preferred | Aqueous systems, ionic liquids |

| Energy Efficiency | Reduced energy consumption | Ambient to mild heating | Microwave, flow chemistry | Continuous flow, photocatalysis |

Solvent Selection and Reaction Media

The choice of reaction solvent significantly impacts the environmental footprint of synthetic processes. Aqueous and alcoholic solvents are preferred over traditional organic solvents for their reduced toxicity and environmental impact. Recent studies have demonstrated effective pyridine synthesis in water-ethanol mixtures, often with improved yields compared to conventional organic solvents.

Catalytic Approaches

Catalytic methodologies play a crucial role in green chemistry by reducing waste generation and enabling milder reaction conditions. The development of recyclable catalysts and catalyst-free processes represents an active area of research in sustainable synthesis.

Scalability and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of numerous factors including safety, economics, environmental impact, and regulatory compliance.

Scale-Up Challenges

The scale-up of chemical processes presents unique challenges that must be addressed through systematic process development. Heat and mass transfer limitations, equipment constraints, and safety considerations become increasingly important at larger scales.

Table 5: Scalability and Industrial Production Considerations

| Scale Factor | Typical Challenges | Equipment Requirements | Key Considerations | Success Metrics |

|---|---|---|---|---|

| Laboratory (mg-g) | Reaction optimization | Standard glassware | Yield, selectivity, safety | >80% yield, >95% purity |

| Pilot Scale (10-100 g) | Heat/mass transfer | Larger reactors, heating/cooling | Reproducibility, impurity profile | Consistent quality, <10% loss |

| Process Development (kg) | Equipment limitations | Pilot plant equipment | Process robustness, economics | Cost-effective, scalable route |

| Manufacturing (MT) | Cost, safety, regulations | Industrial reactors, automation | Supply chain, environmental impact | Regulatory approval, profitability |

| Continuous Process | Steady-state operation | Flow reactors, pumps, heat exchangers | Process control, residence time | Continuous operation >100h |

Process Intensification

Process intensification involves the development of innovative equipment and methods to achieve dramatic improvements in manufacturing efficiency, capital costs, energy consumption, and environmental impact. For pyridine synthesis, continuous flow reactors and microreactor technology offer significant advantages over traditional batch processes.

Economic Considerations

The economic viability of synthetic routes depends on multiple factors including raw material costs, energy consumption, yield, and downstream processing requirements. Cost-effective synthesis of 6-propylpyridine-3-carbonitrile requires optimization of these parameters while maintaining product quality and safety standards.